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molecular formula C8H6N2O B1359955 4-Cyanobenzamide CAS No. 3034-34-2

4-Cyanobenzamide

Cat. No. B1359955
M. Wt: 146.15 g/mol
InChI Key: FUKWTMJZHKZKFA-UHFFFAOYSA-N
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Patent
US06433211B1

Procedure details

Isophthalonitrile (128 g) and ethanol (1700 g) were placed in a four-neck flask, and the mixture was heated to 78° C. with stirring. To the mixture, a 20% aqueous solution (10 g) of sodium hydroxide was added over three hours by use of a tube pump. Liquid chromatographic analysis revealed that the reaction mixture contained 100.7 g of p-cyanobenzamide (yield 69%) and 38.4 g of terephthalonitrile (conversion 70%). The reaction mixture was cooled to 25° C., neutralized with concentrated sulfuric acid, and heated under reduced pressure so as to concentrate the mixture and to remove ethanol (1275 g). After normal pressure was restored, the mixture was cooled to 25° C., and water (720 g) was added thereto. Subsequently, an aqueous solution (887.5 g) of sodium hypochlorite (effective chlorine 12%) was added to the reaction mixture over six hours while a 50% aqueous solution of sulfuric acid was added so as to maintain the pH of the mixture at 5-6. Liquid chromatographic analysis revealed that the reaction mixture contained 100.0 g of crude p-cyanobenzoic acid (yield 68%) and terephthalonitrile (38 g). Subsequently, the residual solvent (1090 g) was removed from the reaction mixture through distillation under reduced pressure. To the resultant mixture, a 48% aqueous solution of sodium hydroxide was added to thereby adjust the pH to 8, and precipitated terephthalonitrile (36 g) was recovered through filtration. To the filtrate, concentrated sulfuric acid was added so as to adjust the pH to 3.0 and precipitate p-cyanobenzoic acid from its salt. The precipitate was dissolved by adding ethanol (309 g) with heat, and the solution was cooled for crystallization, to thereby obtain 90.6 g of m-cyanobenzoic acid having a purity of 99% (yield 61%).
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
1700 g
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
38.4 g
Type
reactant
Reaction Step Three
Yield
69%

Identifiers

REACTION_CXSMILES
C(#N)C1C=CC=C(C#N)C=1.[OH-:11].[Na+].[C:13](#[N:22])[C:14]1[CH:21]=[CH:20][C:17]([C:18]#[N:19])=[CH:16][CH:15]=1>C(O)C>[C:18]([C:17]1[CH:20]=[CH:21][C:14]([C:13]([NH2:22])=[O:11])=[CH:15][CH:16]=1)#[N:19] |f:1.2|

Inputs

Step One
Name
Quantity
128 g
Type
reactant
Smiles
C(C1=CC(C#N)=CC=C1)#N
Name
Quantity
1700 g
Type
solvent
Smiles
C(C)O
Step Two
Name
aqueous solution
Quantity
10 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
38.4 g
Type
reactant
Smiles
C(C1=CC=C(C#N)C=C1)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
78 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C(=O)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 100.7 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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